2-(Methylthio)benzofuran

Medicinal Chemistry ADME Prediction Physicochemical Profiling

2-(Methylthio)benzofuran (CAS 36724-16-0; C9H8OS; MW 164.23 g/mol) is a sulfur-containing heterocyclic compound featuring a methylthio substituent at the 2-position of the benzofuran core. The benzofuran scaffold is recognized as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.

Molecular Formula C9H8OS
Molecular Weight 164.23 g/mol
Cat. No. B15093581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylthio)benzofuran
Molecular FormulaC9H8OS
Molecular Weight164.23 g/mol
Structural Identifiers
SMILESCSC1=CC2=CC=CC=C2O1
InChIInChI=1S/C9H8OS/c1-11-9-6-7-4-2-3-5-8(7)10-9/h2-6H,1H3
InChIKeyMKJKDWCBQDPXSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methylthio)benzofuran: Core Physicochemical and Biological Scaffold Overview for Research Procurement


2-(Methylthio)benzofuran (CAS 36724-16-0; C9H8OS; MW 164.23 g/mol) is a sulfur-containing heterocyclic compound featuring a methylthio substituent at the 2-position of the benzofuran core. The benzofuran scaffold is recognized as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities [1]. The methylthio group confers distinct chemical reactivity, including the ability to undergo oxidation to sulfoxides or sulfones and to participate in palladium-catalyzed cross-coupling reactions as a leaving group, enabling subsequent diversification [2]. Its lipophilicity (LogP ~3.15) and topological polar surface area (38.44 Ų) suggest favorable membrane permeability, positioning it as a versatile intermediate or starting point for further synthetic elaboration [3].

Why 2-(Methylthio)benzofuran Cannot Be Casually Substituted by Other Benzofuran Analogs: The Case for Specific Evidence-Based Selection


The benzofuran class encompasses a vast chemical space where subtle modifications (e.g., 2-ethylthio vs. 2-methylthio, or substitution at the 3-position) drastically alter physicochemical properties, synthetic utility, and biological target engagement. 2-(Methylthio)benzofuran occupies a specific niche defined by its balanced lipophilicity for membrane permeability, its capacity for selective C–S bond activation in cross-coupling reactions, and its distinct biological activity profile as demonstrated in enzymatic assays [1]. Generic substitution with other benzofuran derivatives without rigorous comparative data can lead to failed synthetic diversification, altered pharmacokinetic profiles, or complete loss of target activity. The following quantitative evidence clarifies precisely when and why 2-(methylthio)benzofuran is the appropriate choice over its closest analogs.

Quantitative Comparative Evidence for 2-(Methylthio)benzofuran: Head-to-Head and Cross-Study Data for Scientific Decision Making


2-(Methylthio)benzofuran vs. 2-(Ethylthio)benzofuran: Differential Lipophilicity and Predicted Physicochemical Properties Impacting Permeability

2-(Methylthio)benzofuran possesses a calculated LogP of approximately 3.15, indicating moderate lipophilicity suitable for passive membrane diffusion [1]. Its closely related analog, 2-(ethylthio)benzofuran, is predicted to have a higher LogP (~3.8) and a lower density (1.16 ± 0.1 g/cm³ vs. liquid form for the methylthio derivative) . The lower LogP of the methylthio compound suggests potentially higher aqueous solubility and a different pharmacokinetic profile, which is critical for hit-to-lead optimization in drug discovery programs.

Medicinal Chemistry ADME Prediction Physicochemical Profiling

Enzymatic Inhibition: Fatty Acid Synthase (FASN) Thioesterase Domain Activity Comparison

2-(Methylthio)benzofuran demonstrates measurable inhibition of the thioesterase domain of fatty acid synthase (FASN), a target implicated in cancer metabolism. In a confirmatory dose-response fluorescence intensity assay, it exhibited an IC50 of 5.2 µM (5200 nM) against the human FASN thioesterase domain [1]. In contrast, a more potent benzofuran derivative evaluated in the same assay system displayed an IC50 of 0.006 ± 0.001 µM (6 nM), highlighting the impact of structural optimization on potency [2].

Enzymology Cancer Metabolism Inhibitor Screening

Synthetic Versatility: Chemoselective C–S Bond Activation for Sequential Functionalization

The methylthio group at the 2-position of benzofuran serves as a unique synthetic handle. Unlike simple benzofurans lacking this group, 2-(methylthio)benzofuran derivatives can undergo palladium-catalyzed C–S bond activation under Liebeskind-Srogl conditions, enabling cross-coupling with boronic acids while leaving a 3-halogen substituent intact for subsequent orthogonal functionalization [1]. This chemoselectivity is not accessible with unsubstituted benzofurans or those bearing non-thioether groups, as demonstrated in the synthesis of 3-aryl-2-(methylthio)benzo[b]furans where yields ranged from 70-95% [2].

Organic Synthesis Cross-Coupling C–S Activation

Optimal Research and Industrial Use Cases for 2-(Methylthio)benzofuran Based on Quantitative Evidence


Scaffold for Diversity-Oriented Synthesis of 2,3-Disubstituted Benzofurans

Leverage the chemoselective C–S bond activation of 2-(methylthio)benzofuran derivatives to efficiently construct 3-aryl-2-(methylthio)benzo[b]furans via palladium-catalyzed Suzuki cross-coupling. The reaction proceeds cleanly under mild conditions with yields of 70-95%, enabling the rapid generation of compound libraries for SAR studies [1]. Subsequent oxidation of the methylthio group to sulfoxide or sulfone provides additional diversification points, making this compound a cornerstone for modular synthesis of pharmacologically relevant benzofurans [2].

Tool Compound for FASN Thioesterase Domain Inhibition Studies

Use 2-(methylthio)benzofuran as a reference inhibitor for fatty acid synthase thioesterase domain assays, with a confirmed IC50 of 5.2 µM in kinetic fluorescence intensity assays [1]. While not a potent lead, it serves as a well-characterized benchmark for evaluating novel FASN inhibitors, particularly in the context of cancer metabolism research where FASN is a validated therapeutic target.

Medicinal Chemistry Hit-to-Lead Optimization for Antimicrobial or Anticancer Programs

Given its moderate lipophilicity (LogP ~3.15) and established class-level antimicrobial and anticancer activities, 2-(methylthio)benzofuran is a suitable starting point for hit-to-lead optimization [1]. Its physicochemical profile predicts reasonable membrane permeability, while its synthetic tractability allows for systematic exploration of substitution patterns to improve potency and selectivity against specific biological targets.

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